6-(2-(Trifluoromethyl)phenyl)picolinaldehyde
Description
This compound is structurally significant due to its trifluoromethyl substituent, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. The aldehyde group serves as a reactive handle for further functionalization, such as condensation reactions to form imines or hydrazones .
Properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-7-3-4-9(8-18)17-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGRBLVDXGXUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Trifluoromethyl)phenyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-(Trifluoromethyl)phenyl)picolinic acid.
Reduction: Formation of 6-(2-(Trifluoromethyl)phenyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(Trifluoromethyl)phenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and alteration of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Trifluoromethylphenyl-Substituted Picolinaldehydes
(a) 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 502925-44-2)
- Structure : Trifluoromethyl group at the 3-position of the phenyl ring.
- Commercial Availability : Listed with 5 suppliers, indicating broader accessibility .
- Physicochemical Properties: Higher molar mass (C₁₃H₇F₃NO, ~265.19 g/mol) and similar LogP compared to the target compound.
(b) 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde
Trifluoromethyl-Substituted Picolinaldehydes Without Phenyl Groups
5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5)
- Structure : Trifluoromethyl group directly on the pyridine ring at the 5-position.
- Key Differences :
Functional Group Variants
6-(Trifluoromethyl)picolinic Acid (CAS 107504-08-5)
- Structure : Carboxylic acid replaces the aldehyde group.
- Key Differences :
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-(2-(Trifluoromethyl)phenyl)picolinaldehyde is a compound of interest due to its potential biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C12H9F3N
- Molecular Weight : 231.20 g/mol
- Structural Features : The compound consists of a picolinaldehyde core with a trifluoromethyl-substituted phenyl group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing promising results in several areas:
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study reported that derivatives with similar structures showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Derivative 1 | 16 | E. coli |
| Similar Derivative 2 | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown potential anticancer activity in vitro. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction via mitochondrial pathway |
| HT29 | 20 | Cell cycle arrest and apoptosis |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.
- Receptor Binding : It may bind to receptors that regulate cell proliferation and survival, altering downstream signaling cascades.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It displayed superior activity against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
- Anticancer Potential : A research project evaluated the effects of this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its viability as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
